
Quantitative Data Summary from Phase I Trial

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

Get Quote

The table below summarizes the key quantitative findings from the Phase I study of denibulin in patients

with advanced solid tumors [1].

Parameter Findings

Tested Doses 4.0 to 225 mg/m² [1]

Administration Route Intravenous (IV) infusion [1]

Dosing Interval Every 3 weeks [1]

Maximum Tolerated
Dose (MTD)

180 mg/m² [1]

Dose-Limiting Toxicities
(DLTs)

Transient ischemic attack and grade 3 transaminitis (liver enzyme

elevation) at 225 mg/m² [1]

Most Common Adverse
Events

Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1]

Notable Absence of
Toxicity

No clinically significant myelosuppression, stomatitis, or alopecia [1]

Pharmacokinetics Dose-related increases in maximum concentration (Cmax) and area under

the curve (AUC); substantial inter-subject variability observed [1]
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Parameter Findings

Anti-tumor Response No objective tumor responses; 5 patients had stable disease for ≥6 months
[1]

Experimental Protocol Overview

The following methodology is adapted from the published Phase I study, which investigated the safety,

pharmacokinetics, and acute anti-vascular effects of denibulin [1].

Primary Objectives

Determine the safety profile and dose-limiting toxicities (DLTs) of denibulin.

Establish the Maximum Tolerated Dose (MTD).
Characterize the pharmacokinetic (PK) profile of the drug.

Patient Population

Patients with advanced solid tumors that were refractory to standard therapies.

Dosing and Administration

Drug Product: Denibulin hydrochloride (HCl) [2].

Dosing Schedule: Intravenous infusion administered on Day 1 of a 21-day cycle (once every 3
weeks) [1].

Trial Design: An accelerated titration design was used, which allowed for intra-patient dose
escalation [1].

Dose Preparation: Detailed protocols for reconstitution, dilution, and infusion rates are not specified
in the available source.

Safety and Efficacy Assessments
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Safety Monitoring: Regular assessment of adverse events (graded according to Common

Terminology Criteria for Adverse Events - CTCAE), physical examinations, and laboratory tests
(hematology and clinical chemistry) [1].

Tumor Response: Evaluated using standard radiological assessments (e.g., RECIST criteria) [1].

Pharmacokinetic (PK) Sampling

Plasma samples were collected at various time points after the start of the infusion.
Samples were analyzed to determine key PK parameters, including Cmax, AUC, half-life, and

clearance [1].

Pharmacodynamic (PD) Biomarker Assessment

Dynamic Contrast-Enhanced MRI (DCE-MRI): Used as a biomarker for vascular disruption.

Protocol: DCE-MRI scans were acquired at baseline and again at 6-8 hours post-dose to assess
acute changes in tumor vasculature.

Primary PD Parameter: The volume transfer constant (Ktrans) was calculated. A significant linear

correlation was found between the reduction in Ktrans and exposure to denibulin (AUC), confirming its

anti-vascular effect [1].

Mechanism of Action and Therapeutic Context

The following diagram illustrates denibulin's mechanism of action as a Vascular Disrupting Agent (VDA)

and its context among other similar investigational therapies.
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Denibulin Mechanism and Therapeutic Context

Vascular Disrupting Agents (VDAs) Therapies for Combination

Denibulin Mechanism of Action
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Research Implications and Future Directions

Early clinical data suggests denibulin acts as a vascular-disrupting agent. Its further development would

likely follow trends in the VDA field [3] [4].

Combination Therapy is Key: VDAs like denibulin are often ineffective as monotherapies because a

rim of tumor cells survives at the periphery, leading to tumor regrowth. The most promising approach
is combining VDAs with other modalities [3] [4].

Rationale for Combinations:
With Chemotherapy: To target the remaining viable tumor cells after vascular collapse.

With Anti-angiogenic Agents: To simultaneously target existing vasculature (VDA) and
prevent new vessel growth (anti-angiogenic). This dual targeting can be highly effective [4].

With Immunotherapy: The tumor necrosis induced by VDAs may potentially stimulate an
immune response, creating a synergistic effect with checkpoint inhibitors [3].
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administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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